molecular formula C8H10N2O B13167823 1-(6-Aminopyridin-2-yl)propan-1-one

1-(6-Aminopyridin-2-yl)propan-1-one

Cat. No.: B13167823
M. Wt: 150.18 g/mol
InChI Key: YRDOALWARCCLKA-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-2-yl)propan-1-one is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of an aminopyridine moiety attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-2-yl)propan-1-one typically involves the reaction of 2-aminopyridine with a suitable propanone derivative under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an attractive method for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminopyridine moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aminopyridine ring .

Scientific Research Applications

1-(6-Aminopyridin-2-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies on the molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)propan-1-one: Similar structure but lacks the amino group on the pyridine ring.

    2-Aminopyridine: Contains the aminopyridine moiety but lacks the propanone group.

Uniqueness

1-(6-Aminopyridin-2-yl)propan-1-one is unique due to the presence of both the aminopyridine and propanone groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)

InChI Key

YRDOALWARCCLKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=CC=C1)N

Origin of Product

United States

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